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Compound of Interest

Compound Name: 3-Cyanochromone

Cat. No.: B1581749 Get Quote

Introduction
3-Cyanochromone, also known as 4-oxo-4H-chromene-3-carbonitrile, is a versatile

heterocyclic compound that has garnered significant interest within the scientific community. Its

unique molecular architecture, featuring a chromone backbone fused with a nitrile group,

imparts a range of valuable chemical and physical properties. This guide provides a

comprehensive overview of 3-Cyanochromone, detailing its synthesis, physicochemical

characteristics, reactivity, and diverse applications, particularly in the realms of medicinal

chemistry and materials science. This document is intended to serve as a technical resource

for researchers, scientists, and professionals in drug development, offering both foundational

knowledge and practical insights into the utility of this compound.

Core Properties and Identification
The foundational attributes of 3-Cyanochromone are summarized below, providing essential

information for its identification and handling.
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Property Value Reference(s)

CAS Number 50743-17-4 [1][2][3]

Molecular Formula C₁₀H₅NO₂ [1][2]

Molecular Weight 171.15 g/mol [1][2]

Appearance
White to light yellow crystalline

powder
[1][4]

Melting Point 174-176 °C [3][4]

Boiling Point 278.3 °C (Predicted) [4]

Density 1.34 g/cm³ (Predicted) [4]

Solubility
Soluble in organic solvents

such as DMSO and DMF.
[2]

Storage
Store in a cool, dry place,

sealed from moisture.
[5]

Spectroscopic Characterization
The structural elucidation of 3-Cyanochromone is confirmed through various spectroscopic

techniques. While a complete experimental dataset for the parent compound is not readily

available in all public databases, the following represents a combination of data from closely

related analogs and expected values.

Infrared (IR) Spectroscopy
The IR spectrum of chromone derivatives provides key information about their functional

groups. For a compound similar to 3-Cyanochromone, the following characteristic peaks are

expected:

~2230-2210 cm⁻¹ (C≡N stretch): A sharp, strong absorption characteristic of the nitrile group.

~1650-1630 cm⁻¹ (C=O stretch): A strong absorption corresponding to the carbonyl group of

the γ-pyrone ring.
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~1600-1450 cm⁻¹ (C=C stretch): Absorptions from the aromatic ring and the pyrone ring.

~1250-1000 cm⁻¹ (C-O stretch): Stretching vibrations of the ether linkage within the

chromone ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. Based on data

for related 4H-chromene-3-carbonitrile derivatives, the following chemical shifts can be

anticipated[1]:

¹H NMR (in DMSO-d₆):

δ ~8.8-8.9 ppm (s, 1H): H-2 proton of the chromone ring.

δ ~7.5-8.2 ppm (m, 4H): Aromatic protons of the fused benzene ring.

¹³C NMR (in DMSO-d₆):

δ ~175 ppm: Carbonyl carbon (C-4).

δ ~155-160 ppm: C-2 and C-8a.

δ ~115-135 ppm: Aromatic carbons.

δ ~115 ppm: Nitrile carbon (C≡N).

δ ~105 ppm: C-3.

Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show a prominent molecular ion

peak (M⁺) at m/z 171. Key fragmentation patterns would likely involve the loss of CO (m/z 143)

and subsequent fragmentation of the aromatic ring system.

Synthesis of 3-Cyanochromone
3-Cyanochromone can be synthesized through several routes, often starting from readily

available precursors. One common and efficient method involves the reaction of 2-
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hydroxyacetophenone.

General Synthesis Protocol
A widely utilized method for the synthesis of 4H-chromene derivatives involves a

multicomponent reaction. A general procedure is as follows[1][4]:

Step 1: Formation of a Chalcone Intermediate: A substituted 2-hydroxybenzaldehyde is

reacted with a compound containing an active methylene group, such as malononitrile, in the

presence of a basic catalyst (e.g., piperidine or triethylamine) in a suitable solvent like

ethanol.

Step 2: Cyclization: The resulting intermediate undergoes an intramolecular cyclization to

form the chromene ring.

A more direct synthesis of 3-cyanochromone can be achieved from 3-formylchromone.

Protocol: Synthesis from 3-Formylchromone Oxime[6]

Preparation of 3-Formylchromone Oxime: 3-Formylchromone is reacted with hydroxylamine

hydrochloride in a suitable solvent to form the corresponding oxime.

Dehydration to the Nitrile: The 3-formylchromone oxime is then subjected to dehydration

using a reagent such as a dimethylformamide-thionyl chloride complex to yield 3-
cyanochromone.
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Caption: Synthetic pathway to 3-Cyanochromone.

Chemical Reactivity and Key Reactions
The reactivity of 3-Cyanochromone is characterized by the electrophilic nature of the pyrone

ring and the nucleophilic character of the nitrile group under certain conditions. It serves as a

valuable building block for the synthesis of more complex heterocyclic systems.

Reaction with Nucleophiles
3-Cyanochromone readily reacts with various nucleophiles. The C-2 position of the chromone

ring is susceptible to nucleophilic attack, often leading to ring-opening followed by recyclization

to form different heterocyclic structures.

Reaction with Hydrazine Hydrate:

The reaction of chromones with hydrazine hydrate is a well-established method for the

synthesis of pyrazole derivatives[7].
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Experimental Protocol: Synthesis of a Pyrazole Derivative[7]

A solution of the 3-substituted chromone (1 equivalent) in a suitable solvent such as ethanol

or dimethylformamide is prepared.

Hydrazine hydrate (an excess, typically 2-5 equivalents) is added to the solution.

The reaction mixture is heated to reflux for several hours, with the progress monitored by

thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or

extraction.

3-Cyanochromone

Ring-Opened Intermediate

Nucleophilic attack at C-2

Nucleophile

Recyclized ProductIntramolecular cyclization

Click to download full resolution via product page

Caption: General reactivity of 3-Cyanochromone with nucleophiles.

Applications in Research and Development
The unique structural features of 3-Cyanochromone make it a valuable scaffold in several

areas of scientific research.

Medicinal Chemistry
The chromone nucleus is recognized as a "privileged structure" in medicinal chemistry,

appearing in numerous compounds with diverse biological activities. The addition of the cyano

group in 3-Cyanochromone further enhances its potential as a pharmacophore.

Anticancer Activity: Derivatives of 3-cyanopyridine and chromones have demonstrated

significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of
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action include the inhibition of key enzymes such as topoisomerases, which are crucial for

DNA replication and repair in cancer cells[8][9].

Antifungal Activity: Chromone derivatives have shown promise as antifungal agents. One of

the key mechanisms is the inhibition of ergosterol biosynthesis, an essential component of

the fungal cell membrane[6][10][11]. By targeting enzymes in the ergosterol pathway, these

compounds can disrupt membrane integrity and inhibit fungal growth.

Fluorescent Probes
The chromone moiety possesses inherent fluorescent properties. This has led to the

development of 3-Cyanochromone-based derivatives as fluorescent probes for the detection

of various analytes.

Metal Ion Detection: Chromone-based probes have been designed for the selective

detection of metal ions such as Fe³⁺[2][12]. The binding of the metal ion to the probe can

induce a change in its fluorescence properties (e.g., "turn-off" or "turn-on" response),

allowing for sensitive and selective detection.

Experimental Protocol: Detection of Fe³⁺ using a Chromone-based Probe[2]

A stock solution of the chromone-based fluorescent probe is prepared in a suitable solvent

(e.g., DMSO).

In a cuvette, the probe solution is diluted with a buffer to the desired concentration.

The initial fluorescence spectrum of the probe is recorded using a spectrofluorometer.

Aliquots of a solution containing Fe³⁺ are added to the cuvette, and the fluorescence

spectrum is recorded after each addition.

A "turn-off" response, characterized by a decrease in fluorescence intensity, indicates the

detection of Fe³⁺.
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Caption: Key application areas of 3-Cyanochromone.

Conclusion
3-Cyanochromone is a compound of significant scientific interest, possessing a rich chemistry

and a wide array of potential applications. Its role as a versatile synthetic intermediate allows

for the creation of diverse and complex molecular architectures. In the field of medicinal

chemistry, it serves as a promising scaffold for the development of novel therapeutic agents,

particularly in the areas of oncology and infectious diseases. Furthermore, its inherent

photophysical properties make it an attractive candidate for the design of advanced fluorescent

materials. This guide has provided a comprehensive overview of the current knowledge on 3-
Cyanochromone, and it is anticipated that further research will continue to unveil new and

exciting applications for this valuable compound.

References
Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as
tyrosinase inhibitors. (2024). PubMed Central. [Link]
The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe.
(2024). MDPI. [Link]
3-Cyanochromone. MySkinRecipes. [Link]
A mild and facile method for the synthesis of 3-cyanochromones from oximes derived from
3-formylchromones using dimethylformamide - Thionylchloride complex. (2025).
3-CYANOCHROMONE - ChemBK. ChemBK. [Link]
SYNTHESIS OF 4-OXO-4H-CHROMENE DERIVATIVE WITH FUSED BENZODIAZEPINE
RING. Distant Reader Study Carrels. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1581749?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581749?utm_src=pdf-body
https://www.benchchem.com/product/b1581749?utm_src=pdf-body
https://www.benchchem.com/product/b1581749?utm_src=pdf-body
https://www.benchchem.com/product/b1581749?utm_src=pdf-body
https://www.benchchem.com/product/b1581749?utm_src=pdf-body
https://www.benchchem.com/product/b1581749?utm_src=pdf-body
https://www.benchchem.com/product/b1581749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


One-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in
hydroalcoholic media. (2011). SciSpace. [Link]
Synthesis of 4H-chromene-3-carbonitrile derivatives through...
Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-
carbonitrile using greenery approaches.
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-
cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
DNA topoisomerases as molecular targets for anticancer drugs. PubMed Central. [Link]
Topoisomerases as Anticancer Targets. PubMed Central. [Link]
A Highly Selective "Turn-on" Fluorescent Probe for Detection of Fe3+ in Cells. PubMed.
[Link]
Fe3+-selective enhanced fluorescence probe based on a rhodamine derivative. (2025).
An Fe(III)-Based Fluorescent Probe for Carbon Monoxide only Senses the “CO Donor”
Used, CORM-3, but Not CO. (2025). NIH. [Link]
Fluorescent probe for Fe(iii) based on pyrene grafted multiwalled carbon nanotubes by click
reaction. Analyst (RSC Publishing). [Link]
Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase.
(2025).
Inhibition of Ergosterol Synthesis by Novel Antifungal Compounds Targeting C-14
Reductase. PubMed. [Link]
Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic
pathway with photo-responsive CYP51 inhibitors. NIH. [Link]
DNA topoisomerase targeting drugs. Oncohema Key. [Link]
(A) Human type II topoisomerase (green and cyan) inhibition by the anti-cancer drug
etoposide (white).
Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.
Summarized synthesis of ergosterol, the fungal sterol, and detailed...
Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central. [Link]
Organic Syntheses Procedure. [Link]
Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-
b:1′,2′-e][1][2][4][6]tetrazine, a Novel Ring System. (2025).
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
(PDF) Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of
Dipyrrolo[1,2-b:1′,2′-e][1][2][4][6]tetrazine, a Novel Ring System. (2025).
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
The 13 C-NMR Spectral data of the compound.
13 Carbon NMR. NMR Service. [Link]
I3c NMR SPECTRAL ANALYSIS OF c(-AMINONITRILES. HETEROCYCLES. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Variable Temperature NMR Experiment Studying Cyanopyridone Structure. Vietnam Journal
of Science and Technology. [Link]
NMR Spectroscopy :: 1H NMR Chemical Shifts.
1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0005805).
Fig. S4 1 H NMR spectrum of 1 -CN in CD 3 COCD 3.
Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine
Compounds. MDPI. [Link]
Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid.
Table of Characteristic IR Absorptions. ICT Prague. [Link]
Fig. S12. IR spectrum of compound 6.
Calculated (top) and experimental (bottom) IR spectra of C 60 H 36.
Chromone-3-carbonitrile. NIST WebBook. [Link]
mass spectra - fragmentation p
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
Predicted fragmentation pattern for compound 12.
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused
Phthalazine-1,4-dione Deriv
ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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